3-Fluoro-3-methylcyclobutanecarboxylic acid

Descripción general

Descripción

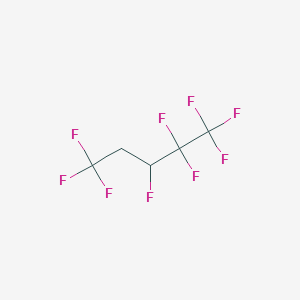

3-Fluoro-3-methylcyclobutanecarboxylic acid (FMCA) is a cyclic organic acid. It has a CAS Number of 1613330-60-1 . The IUPAC name for this compound is 3-fluoro-3-methylcyclobutane-1-carboxylic acid . The molecular weight of this compound is 132.13 .

Synthesis Analysis

The synthesis of fluorinated compounds like FMCA has been a topic of interest in the scientific community . Enzymatic pathways have been explored for the synthesis of such compounds . Two main strategies have been identified: (1) Direct formation of C-F bonds to obtain fluorine-containing compounds, and (2) Synthesis of complex fluorinated compounds from simple fluorine-containing modules .Molecular Structure Analysis

The InChI code for FMCA is 1S/C6H9FO2/c1-6(7)2-4(3-6)5(8)9/h4H,2-3H2,1H3,(H,8,9) . This indicates the presence of a fluorine atom and a methyl group on the cyclobutane ring, along with a carboxylic acid group .Physical And Chemical Properties Analysis

FMCA is a solid at room temperature . The compound should be stored in a refrigerator . It is shipped at room temperature .Safety and Hazards

The safety data sheet for FMCA indicates that it is not intended for medicinal, household, or other use . In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is required . The compound should be stored in a sealed container in a dry environment between 2-8°C .

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as 3-fluoro-l-tyrosine, have been found to target proteins like superoxide dismutase [mn], mitochondrial .

Mode of Action

It’s known that fluorinated compounds often interact with their targets by forming strong bonds due to the high electronegativity of fluorine .

Análisis Bioquímico

Biochemical Properties

3-Fluoro-3-methylcyclobutanecarboxylic acid plays a role in various biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with enzymes involved in metabolic pathways, where this compound can act as a substrate or inhibitor. For instance, it has been observed to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds in carboxylic acid esters . This interaction can lead to the modulation of enzyme activity, affecting the overall metabolic flux within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in the inflammatory response, leading to changes in the production of cytokines and other signaling molecules. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes, thereby affecting the levels of metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule, resulting in changes in cellular function. For instance, this compound has been found to inhibit the activity of certain enzymes involved in fatty acid metabolism, leading to alterations in lipid homeostasis. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biological activities. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, such as alterations in enzyme expression and activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid metabolism and amino acid catabolism. It interacts with enzymes such as carboxylesterases and cytochrome P450 enzymes, which play crucial roles in the metabolism of various endogenous and exogenous compounds . The involvement of this compound in these pathways can lead to changes in metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and monocarboxylate transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localization patterns are crucial for the compound’s ability to modulate cellular function and biochemical pathways effectively.

Propiedades

IUPAC Name |

3-fluoro-3-methylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO2/c1-6(7)2-4(3-6)5(8)9/h4H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABOQQDLGWHBIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

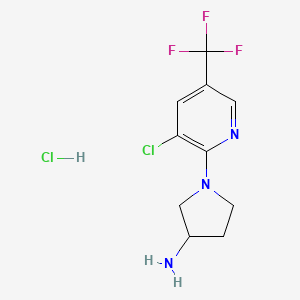

![(1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methanol](/img/structure/B3039936.png)

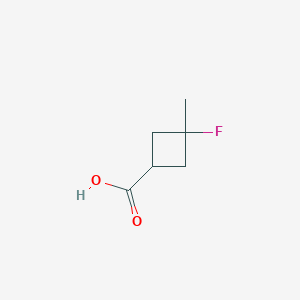

![5,8-Diazaspiro[3.5]nonan-6-one](/img/structure/B3039943.png)

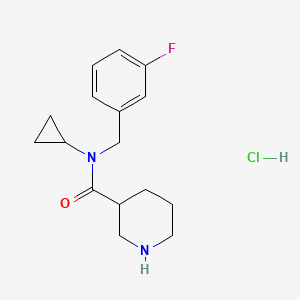

![1-(3-Fluorobenzyl)-2-(piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3039946.png)

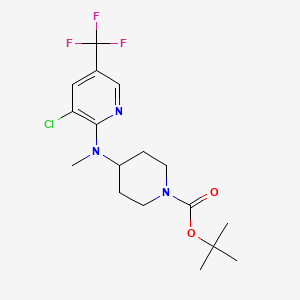

![tert-Butyl 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B3039947.png)

![1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B3039952.png)